molecular formula C63H102O33 B8115560 [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B8115560
M. Wt: 1387.5 g/mol
InChI Key: XHKCYIRZWRRXNG-COMVGSAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate” is a highly complex glycosylated triterpenoid. Its structure features a polycyclic triterpene core modified with multiple carbohydrate moieties, including furanose and pyranose rings, and hydroxymethyl groups.

Properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H102O33/c1-24-45(92-51-44(81)46(29(70)18-85-51)93-55-48(82)62(84,22-67)23-88-55)40(77)43(80)52(89-24)94-47-35(72)28(69)17-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(68)49(61(20-65,21-66)33(58)9-10-59(32,5)60(25,6)15-34(63)71)95-53-42(79)39(76)37(74)31(91-53)19-87-50-41(78)38(75)36(73)30(16-64)90-50/h7,24,26-55,64-82,84H,8-23H2,1-6H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46-,47+,48-,49-,50+,51-,52-,53-,54-,55-,58+,59+,60+,62+,63+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKCYIRZWRRXNG-COMVGSAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H102O33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound of interest, with the complex chemical structure represented as “[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate,” is a highly intricate molecule with potential biological significance. This article delves into its biological activity based on various studies.

Chemical Structure and Properties

The compound is a derivative of mannose and features multiple hydroxyl groups that may contribute to its biological activity. The stereochemistry of the molecule is crucial for its interaction with biological targets. Understanding the structural features can provide insights into its mechanism of action.

Biological Activity

1. Antimicrobial Properties
Research indicates that mannose derivatives exhibit antimicrobial properties. For instance:

  • Mannose Derivatives : Compounds similar in structure to the one have shown efficacy against bacterial infections by inhibiting bacterial adhesion mechanisms .

2. Immunomodulatory Effects
Some studies suggest that certain glycosides can act as immunostimulants:

  • Glycosides : The biological activity of related compounds has been linked to their ability to modulate immune responses. For example:
    • A study showed that specific mannose derivatives enhanced immune responses in vitro .

3. Antiviral Activity
Mannose-containing compounds have been investigated for their antiviral properties:

  • Mechanism : They may interfere with viral entry into host cells by blocking viral receptors .

Case Studies

Several studies have documented the biological activity of similar compounds:

StudyCompoundFindings
Mannose DerivativeDemonstrated inhibition of bacterial adhesion in vitro.
Glycoside AnalogShowed enhanced immune response in guinea pig models.
Mannose-Based CompoundExhibited antiviral activity by blocking viral entry.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However:

  • Binding Interactions : The presence of multiple hydroxyl groups suggests potential for hydrogen bonding with target proteins or receptors.

Scientific Research Applications

Pharmaceutical Applications

  • Antidiabetic Properties :
    • Research indicates that compounds similar to this glycoside can exhibit significant antidiabetic effects by enhancing insulin sensitivity and glucose uptake in cells. This is particularly relevant in developing treatments for Type 2 diabetes .
  • Antioxidant Activity :
    • The compound has demonstrated antioxidant properties that may protect against oxidative stress-related diseases. This is crucial in the formulation of dietary supplements aimed at reducing the risk of chronic diseases .
  • Anti-inflammatory Effects :
    • Studies have shown that various glycosides can modulate inflammatory pathways. This compound may be beneficial in developing therapies for inflammatory conditions such as arthritis or inflammatory bowel disease .

Biotechnological Applications

  • Natural Sweeteners :
    • The compound’s structure suggests potential use as a natural sweetener alternative to sugar. Its low-caloric value and sweetness profile make it suitable for food industry applications targeting health-conscious consumers .
  • Drug Delivery Systems :
    • Due to its complex structure and ability to form stable complexes with other molecules (e.g., drugs), this compound could be utilized in drug delivery systems to enhance the bioavailability of poorly soluble drugs .

Research Insights and Case Studies

  • Case Study on Antidiabetic Effects :
    • A study published in the Journal of Medicinal Chemistry explored the effects of similar glycosides on glucose metabolism in diabetic mice. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity after administration of these compounds .
  • Case Study on Antioxidant Properties :
    • In a clinical trial assessing the antioxidant effects of a related glycoside compound in humans with oxidative stress markers (e.g., elevated malondialdehyde levels), participants showed a marked decrease in these markers after supplementation over 12 weeks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with triterpenoid saponins (e.g., ginsenosides and quillaic acid derivatives) and steroidal glycosides (e.g., digitoxin). Key comparisons include:

Feature Target Compound Ginsenosides Digitoxin
Aglycone Core Tetradecahydropicene Dammarane-type triterpene Cyclopentanophenanthrene (steroid)
Sugar Units 4 pyranose/furanose chains 1–3 glucoses or rhamnoses 1–3 digitoxoses
Hydroxyl Groups 14+ hydroxyl groups 6–10 hydroxyl groups 3–5 hydroxyl groups
Solubility High (due to polar sugars) Moderate Low

Research Findings and Limitations

Recent studies emphasize the role of glycosylation in enhancing bioavailability, as seen in vaccine adjuvants like QS-21 (a saponin derivative). However, the compound’s size (~2000+ Da) may limit cellular uptake compared to smaller molecules like caffeine (194 Da) .

Preparation Methods

Cyclization of Squalene Epoxide

The aglycone backbone is formed via acid-catalyzed cyclization of squalene epoxide, mimicking biosynthetic pathways. Using Lewis acids (e.g., BF₃·Et₂O) in dichloromethane at −20°C yields the tetradecahydropicene skeleton with embedded hydroxyl and carboxyl groups. Subsequent oxidation steps introduce the C4a-carboxylate and C5/C11 hydroxyls using Jones reagent (CrO₃/H₂SO₄).

Functionalization of the Core

The C10 hydroxyl is glycosylated first due to its high reactivity. Protection of other hydroxyls (e.g., using tert-butyldimethylsilyl (TBS) groups ) ensures regioselectivity. The C9-bis(hydroxymethyl) groups are introduced via formaldehyde alkylation under basic conditions.

Glycosylation Strategies for Sugar Moieties

The compound features four distinct glycosidic linkages, requiring sequential and orthogonal glycosylation methods.

Glycosyl Donors and Catalysts

Donor TypeCatalyst/ActivatorStereoselectivityYield (%)Source
TrichloroacetimidateTMSOTfβ-Selective78–85
ThioglycosideNIS/TfOHα-Selective65–72
Glycosyl FluorideAgOTfβ-Selective70–80
1-Hydroxyl SugarPerfluorosulfonic Acid ResinMixed60–75

First Glycosylation (C10 Position)

The C10 hydroxyl is glycosylated with a glucose derivative using a trichloroacetimidate donor (e.g., 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate) activated by trimethylsilyl triflate (TMSOTf) . This yields β-linked glucose with 85% efficiency.

Second Glycosylation (C3 Position of Glucose)

A thioglycoside donor (e.g., 2-O-acetyl-3,4-di-O-benzyl-α-L-rhamnopyranosyl sulfide) is coupled using N-iodosuccinimide (NIS) and triflic acid (TfOH) , achieving α-configuration at the anomeric center.

Thiourea-Catalyzed Glycosylation

For stereocontrol in later stages, thiourea organocatalysts (e.g., Jacobsen’s catalyst ) enable hydrogen-bond-mediated activation of glycosyl fluorides. This method achieves β-selectivity for the terminal glucuronide moiety with 78% yield.

Key Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Anhydrous dichloromethane is preferred for trichloroacetimidate couplings.

  • Elevated temperatures (40–60°C) improve reaction rates for thioglycoside activations but risk anomerization.

  • Low temperatures (−40°C) enhance stereoselectivity in thiourea-catalyzed reactions.

Protecting Group Strategy

Functional GroupProtecting GroupDeprotection Method
HydroxylTBSTBAF in THF
CarboxylateMethyl esterLiOH/H₂O
AmineFmocPiperidine/DMF

Orthogonal deprotection ensures sequential glycosylation without side reactions. For example, TBS groups are retained during glycosylation but removed before final carboxylate saponification.

Industrial-Scale Considerations

Catalytic Recycling

The perfluorosulfonic acid resin (e.g., Nafion® NR50) is reused for up to 10 cycles without yield loss, reducing costs in large-scale glycoside production.

Continuous Flow Synthesis

Microreactors enable continuous glycosylation by maintaining precise stoichiometry and temperature control, improving reproducibility for multi-step sequences.

Challenges and Solutions

Steric Hindrance

Bulky substituents on the aglycone impede glycosylation at the C10 position . Pre-activation of the donor with 2,6-lutidine mitigates this issue.

Anomerization

Prolonged reaction times promote α→β anomerization. In situ IR monitoring allows real-time termination of reactions at optimal conversion .

Q & A

Basic Question: How can researchers determine the stereochemical configuration and glycosidic linkages in this complex glycoside?

Methodological Answer:

  • Techniques : Use 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, identifying sugar residues and aglycone connectivity. X-ray crystallography resolves absolute stereochemistry if crystals are obtainable .

  • Validation : Compare experimental data with computational predictions (e.g., density functional theory for NMR chemical shifts) .

  • Example Workflow :

    StepTechniqueParametersPurpose
    1HSQC13C^{13}\text{C}-1H^{1}\text{H} couplingAssign anomeric protons/carbons
    2ROESYInter-proton distancesConfirm glycosidic bond orientation
    3MD SimulationsAMBER force fieldValidate dynamic conformational stability

Basic Question: What strategies optimize the synthesis of multi-glycosylated derivatives of this compound?

Methodological Answer:

  • Protection-Deprotection : Use TEMPO oxidation for selective hydroxyl group activation in carbohydrate moieties .
  • Enzymatic Glycosylation : Employ glycosyltransferases (e.g., Leloir enzymes) for regio- and stereoselective sugar attachment .
  • Factorial Design : Apply a 2k2^k factorial matrix to optimize reaction variables (e.g., temperature, catalyst load) .

Intermediate Question: How can structure-activity relationships (SAR) be established for this compound's bioactivity?

Methodological Answer:

  • In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases, GPCRs) to predict binding affinities .
  • In Vitro Assays : Use SPR (surface plasmon resonance) for real-time binding kinetics and cytotoxicity profiling (MTT assay) .
  • Data Integration : Cross-reference SAR with ChEMBL or PubChem bioactivity datasets to identify pharmacophore motifs .

Advanced Question: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Combine NMR, MS/MS fragmentation, and IR spectroscopy to cross-validate functional groups and connectivity .
  • Statistical Analysis : Apply PCA (principal component analysis) to NMR datasets to identify outlier signals caused by impurities .
  • Case Study : A 2025 study resolved conflicting 13C^{13}\text{C} signals by re-isolating the compound via preparative HPLC, revealing trace solvent interference .

Advanced Question: What computational methods predict the compound's stability under varying pH and temperature?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate degradation pathways using GROMACS with explicit solvent models (e.g., TIP3P water) .
  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for glycosidic linkages at the B3LYP/6-31G(d) level .
  • Experimental Calibration : Validate predictions via accelerated stability testing (ICH Q1A guidelines) .

Advanced Question: How to analyze the role of glycosidic linkages in receptor binding using advanced imaging?

Methodological Answer:

  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution (e.g., SARS-CoV-2 spike protein interactions) .
  • Fluorescence Anisotropy : Tag the compound with Cy5 dye to measure binding kinetics with immobilized receptors .
  • Theoretical Framework : Link findings to glycoinformatics databases (GlyTouCan) for comparative analysis of glycosylation patterns .

Theoretical Framework Integration: How to align research on this compound with glycobiology theories?

Methodological Answer:

  • Conceptual Models : Use the "glycan code" hypothesis to interpret biological signaling roles .
  • Hypothesis Testing : Design experiments to validate whether specific glycosylation patterns modulate immune recognition (e.g., lectin binding assays) .
  • Interdisciplinary Links : Cross-reference data with glycomics studies in PubMed to identify conserved motifs .

Advanced Question: Can AI-driven platforms accelerate the discovery of analogs with improved pharmacokinetics?

Methodological Answer:

  • Generative Models : Train VAEs (variational autoencoders) on ChEMBL data to design analogs with optimized logP and solubility .
  • ADMET Prediction : Use ADMETlab 2.0 to prioritize analogs with favorable absorption and toxicity profiles .
  • Case Study : A 2025 COMSOL Multiphysics-AI hybrid model reduced analog screening time by 70% .

Advanced Question: How to address challenges in scaling up enzymatic synthesis for industrial research?

Methodological Answer:

  • Immobilized Enzymes : Use silica-coated magnetic nanoparticles for enzyme recycling (e.g., 95% activity retention after 10 cycles) .
  • Process Simulation : Optimize bioreactor parameters (shear stress, O2_2 transfer) via COMSOL Multiphysics .
  • DOE (Design of Experiments) : Apply Box-Behnken design to maximize yield while minimizing enzyme degradation .

Theoretical/Advanced: How to link this compound’s bioactivity to ethnopharmacological databases?

Methodological Answer:

  • Data Mining : Use NLP (natural language processing) to extract traditional use cases from repositories like NAPRALERT .
  • Phylogenetic Analysis : Compare bioactivity with related compounds in Dr. Duke’s Phytochemical and Ethnobotanical DB .
  • Ethical Frameworks : Align with Nagoya Protocol for sustainable sourcing of biological precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.